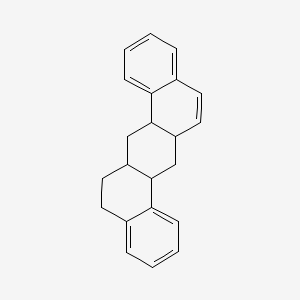
DIBENZ(a,h)ANTHRACENE, OCTAHYDRO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(a,h)anthracene, octahydro- is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H14. It is composed of five fused benzene rings, making it a complex and stable compound. This compound is known for its low water solubility and low volatility, and it typically occurs in solid form, often bound to particulates in polluted air, soil, or sediment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenz(a,h)anthracene, octahydro- can be synthesized through various organic synthesis methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized by the cyclization of 1,2,5,6-tetrahydrobenzene derivatives under high-temperature conditions .
Industrial Production Methods
Industrial production of dibenz(a,h)anthracene, octahydro- typically involves the distillation of coal tar or the incomplete combustion of organic matter. These processes generate a mixture of PAHs, from which dibenz(a,h)anthracene, octahydro- can be isolated and purified .
Chemical Reactions Analysis
Types of Reactions
Dibenz(a,h)anthracene, octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert dibenz(a,h)anthracene, octahydro- into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Simplified hydrocarbons.
Substitution: Functionalized PAHs with various substituents.
Scientific Research Applications
Dibenz(a,h)anthracene, octahydro- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: The compound is studied for its interactions with biological systems, particularly its genotoxic effects.
Medicine: Research is conducted to understand its potential carcinogenic properties and its role in cancer development.
Mechanism of Action
Dibenz(a,h)anthracene, octahydro- exerts its effects primarily through its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to mutations and potentially causing cancer. The compound targets various molecular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Dibenz(a,j)anthracene
- Benzo(a)pyrene
- Chrysene
Uniqueness
Dibenz(a,h)anthracene, octahydro- is unique due to its specific structure, which includes five fused benzene rings. This structure contributes to its stability and its ability to intercalate into DNA, making it a potent genotoxic compound .
Properties
CAS No. |
63021-67-0 |
|---|---|
Molecular Formula |
C22H22 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
6a,7,7a,12,13,13a,14,14a-octahydronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H22/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-9,11,17-18,21-22H,10,12-14H2 |
InChI Key |
VSNBWRZXEXDEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1CC4C(C3)C=CC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















